Resazurin

Description

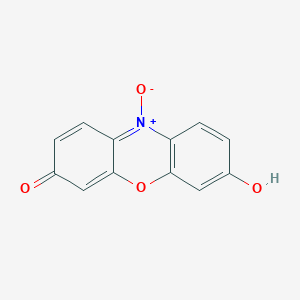

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-10-oxidophenoxazin-10-ium-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXBWHJQWKZRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060280 | |

| Record name | Resazurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid with a greenish luster; [Merck Index] Red odorless crystals; [Carolina Biological Supply MSDS] | |

| Record name | Resazurin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

550-82-3 | |

| Record name | Resazurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resazurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESAZURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RESAZURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resazurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3H-phenoxazin-3-one 10-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESAZURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FN9YD6968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Resazurin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for Resazurin, a widely used redox indicator for assessing cell viability and cytotoxicity. It details the underlying biochemical principles, cellular processes, and practical considerations for its application in research and drug development.

Core Mechanism of Action

The utility of this compound as a cell viability indicator is based on its metabolic reduction by viable, metabolically active cells. The core mechanism involves both a chemical transformation and a series of cellular enzymatic reactions.

Chemical Transformation

This compound (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) is a cell-permeable, blue, and weakly fluorescent phenoxazine dye.[1][2] In the presence of reducing agents within a cell, it undergoes an irreversible reduction to the pink and highly fluorescent compound, resorufin.[1][3] This conversion is the primary event measured in viability assays. The amount of resorufin produced is directly proportional to the number of viable cells with active metabolism.[4]

However, resorufin itself can be further reduced to the colorless and non-fluorescent dihydroresorufin.[1] This second reduction is reversible and can occur in environments with a very low redox potential (below -110 mV) or after prolonged incubation periods, potentially leading to an underestimation of metabolic activity.[1][3]

Cellular and Enzymatic Basis

Upon entering a cell, this compound is reduced by various oxidoreductase enzymes.[5] This reduction is not confined to a single cellular compartment but occurs in the mitochondria, cytoplasm, and microsomes.[2][3] The primary drivers of this process are mitochondrial and cytosolic dehydrogenase or reductase enzymes.[3]

These enzymes utilize NADH (nicotinamide adenine dinucleotide, reduced) or NADPH (nicotinamide adenine dinucleotide phosphate, reduced) as the primary reductants, transferring electrons to this compound.[1][6] Therefore, the rate of this compound reduction serves as a reliable indicator of the cell's metabolic activity and the state of its aerobic respiration.[1][7] The reduction primarily takes place within the mitochondria of viable cells, making it a good marker for mitochondrial metabolic activity.[1][7]

Data Presentation: Quantitative Properties

The quantitative measurement of this compound reduction relies on the distinct spectral properties of this compound and its product, resorufin.

Table 1: Spectral Properties

| Compound | Color | Fluorescence | Absorbance Max (λmax) | Excitation Max (Ex) | Emission Max (Em) |

| This compound | Blue/Purple[1] | Weakly Fluorescent[1] | ~600 nm[8] | ~530-570 nm[1] | ~580-590 nm[1] |

| Resorufin | Pink[1] | Highly Fluorescent[2] | ~570 nm[8] | ~530-570 nm[4] | ~580-620 nm[9][10] |

Table 2: Typical Assay Parameters

| Parameter | Value / Range | Notes |

| Working Concentration | 25-100 µM | Optimization is critical; higher concentrations can be cytotoxic or cause signal interference.[8][11] |

| Incubation Time | 1 - 4 hours[4] | Highly dependent on cell type and density; longer times risk over-reduction.[3] |

| Detection Method | Fluorescence or Absorbance | Fluorescence is far more sensitive than absorbance.[4] |

| pH Sensitivity | Blue/Purple > pH 6.5; Orange < pH 3.8[1] | Maintain physiological pH for accurate results. |

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and reliable data. The following is a generalized methodology for a this compound-based cell viability assay in a 96-well plate format.

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution by dissolving high-purity this compound sodium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, to a concentration of 0.15 mg/mL.[4]

-

Sterilization: Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[4]

-

Storage: Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[4][10]

Assay Protocol

-

Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.[4] Include wells with medium only for background control.[4]

-

Compound Treatment: Add test compounds (e.g., potential cytotoxic agents) to the appropriate wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

This compound Addition: Add 10-20 µL of the this compound working solution to each well (typically 10% of the well volume).[4][10]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[4] The optimal incubation time can vary significantly with cell type and density and should be determined empirically.[3]

-

Measurement: Record the signal using a microplate reader.

-

Data Analysis: Subtract the background reading from all wells. Cell viability is expressed as a percentage relative to the untreated control cells.

Key Considerations and Limitations

While robust, the this compound assay is not without potential pitfalls that researchers must consider for accurate data interpretation.

-

Cytotoxicity: Although less toxic than tetrazolium salts like MTT, this compound can exhibit toxicity at high concentrations or during long incubation periods.[3][11]

-

Interference: The reduction process can be influenced by components in the culture medium or by test compounds themselves, particularly those with thiol or carboxylic acid moieties, which can reduce this compound in the absence of cells.[12][13]

-

Linearity: The relationship between cell number and fluorescence can become non-linear at high cell densities or after long incubation times due to the depletion of this compound or the further reduction of resorufin to non-fluorescent dihydroresorufin.[3][11]

-

Cell Type Variability: The rate of this compound reduction is influenced by the metabolic rate of the cells, which varies significantly between different cell types.[3] Therefore, optimization of cell number and incubation time is essential for each new cell line.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Standard Operating Procedure to Optimize this compound-Based Viability Assays [mdpi.com]

- 4. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. abcam.com [abcam.com]

- 6. Application of the this compound Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioRender App [app.biorender.com]

- 8. Revisiting the this compound-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. labbox.es [labbox.es]

- 11. This compound Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vincristinesulfate.com [vincristinesulfate.com]

- 13. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Resazurin Cell Viability Assay: A Core Technical Guide

The Resazurin cell viability assay is a fundamental tool in biological research and drug discovery, offering a simple, rapid, and sensitive method for quantifying the number of viable, metabolically active cells. This guide provides an in-depth protocol for researchers, scientists, and drug development professionals, detailing the assay's principles, experimental procedures, and data interpretation.

Core Principle: The Conversion of this compound to Resorufin

The assay's mechanism hinges on the reduction of the blue, weakly fluorescent dye this compound to the pink, highly fluorescent compound Resorufin.[1][2][3] This conversion is mediated by reductase enzymes within the cytoplasm and mitochondria of metabolically active cells.[3][4][5] The resulting fluorescent signal is directly proportional to the number of viable cells in the sample.[1][4][6][7] Because the reagent is non-toxic at working concentrations, this assay allows for kinetic monitoring of cell health over time.[4][6][7]

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized guideline. Optimization of cell seeding density and incubation times is crucial for achieving reliable and reproducible results and may vary depending on the cell line and experimental conditions.[6][7][8]

Reagent Preparation

Proper preparation of the this compound solution is critical for assay performance. It is recommended to prepare a concentrated stock solution that can be diluted to the final working concentration before use.

| Reagent | Preparation Steps | Storage Conditions |

| This compound Stock Solution (e.g., 1000X) | Dissolve this compound sodium salt powder in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or Phosphate-Buffered Saline (PBS) to a desired high concentration (e.g., 44 mM).[9] Ensure complete dissolution by vigorous mixing.[9] Sterilize the solution by passing it through a 0.2 µm filter.[10] Aliquot into sterile, light-protected tubes.[9] | Store at -20°C, protected from light.[1][9][10] The solution is stable for multiple freeze-thaw cycles.[1] |

| This compound Working Solution (1X) | Thaw a stock solution aliquot and warm to 37°C.[1] Dilute the stock solution 1:100 in sterile PBS or cell culture medium to achieve the final working concentration (e.g., 44 µM).[5][9] | Prepare fresh for each experiment. Can be stored at 4°C for up to 12 months, protected from light.[1] |

Assay Procedure

The following protocol is designed for a 96-well plate format, but can be adapted for other plate types.

Step 1: Cell Seeding

-

Harvest cells that are in the logarithmic growth phase.[11]

-

Seed cells into a 96-well plate at the optimal density in a final volume of 100 µL per well.[4][13]

-

Note: The optimal seeding density is cell-type dependent and should be determined empirically.

-

-

Include control wells:

Step 2: Cell Treatment

-

Allow adherent cells to attach for a sufficient period (typically overnight).

-

Expose cells to the desired concentrations of test compounds for the intended duration of the experiment.[13]

Step 3: Addition of this compound

-

Add this compound working solution to each well. A common practice is to add a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[1][11][15]

Step 4: Incubation

Step 5: Data Measurement

-

Measure the fluorescence or absorbance using a microplate reader. Fluorescence is generally more sensitive than absorbance.[10][14][17]

| Measurement Mode | Excitation Wavelength (nm) | Emission Wavelength (nm) | Absorbance Wavelength (nm) |

| Fluorescence | 530 - 570[1][2][4] | 580 - 620[1][2][4] | N/A |

| Absorbance | N/A | N/A | 570 (primary) and 600 (reference)[1][11][15] |

Data Analysis and Interpretation

For Fluorescence Data:

-

Subtract the average fluorescence value of the no-cell control wells from all other wells.

-

Calculate the percentage of cell viability for each treated well using the following formula:

% Viability = [(Fluorescence of Treated Cells) / (Fluorescence of Untreated Cells)] x 100

For Absorbance Data:

-

The absorbance at 600 nm is used to correct for background absorbance.

-

The percent difference in reduction between treated and untreated cells can be calculated using a specific formula provided by reagent manufacturers, which accounts for the molar extinction coefficients of the oxidized and reduced forms of the dye.[11][15]

The final data can be plotted as cell viability (%) versus compound concentration to generate dose-response curves and determine parameters such as the IC50 (half-maximal inhibitory concentration).

Optimization and Considerations

For robust and reproducible data, several factors should be optimized:

-

Cell Density: A linear relationship between cell number and fluorescence/absorbance should be established to ensure the assay is within its dynamic range.

-

Incubation Time: The incubation period with this compound should be long enough to generate a sufficient signal but short enough to avoid complete reduction of the substrate in the highest viability wells, which would lead to a loss of linearity.[7]

-

Interference: Some compounds may directly interact with this compound or affect cellular metabolism, leading to erroneous results. It is important to test for such interference.

By following this detailed protocol and considering the key optimization parameters, researchers can effectively utilize the this compound assay for reliable and sensitive measurement of cell viability in a wide range of applications.

References

- 1. labbox.es [labbox.es]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Essential Design Considerations for the this compound Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. tipbiosystems.com [tipbiosystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Standard Operating Procedure to Optimize this compound-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]

- 9. This compound viability assay for human primary T cells in 96-well format [protocols.io]

- 10. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. allevi3d.com [allevi3d.com]

- 16. Standardized Protocol for this compound-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]

A Technical Guide to Resazurin-Based Assays for Metabolic Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and practical applications of Resazurin as a premier indicator of cellular metabolic activity. Known commercially under various names, including AlamarBlue®, this versatile fluorogenic and colorimetric dye provides a robust method for quantifying cell viability, proliferation, and cytotoxicity. This document provides detailed experimental protocols, quantitative data representation, and visual diagrams to facilitate its effective implementation in research and drug development.

Core Principles: The Mechanism of Action

This compound (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) is a blue, cell-permeable, and essentially non-fluorescent compound. The assay's utility lies in its reduction by metabolically active cells to the pink, highly fluorescent compound, resorufin. This conversion is a hallmark of viable, respiring cells.[1][2]

The reduction of this compound is primarily carried out by intracellular enzymes, particularly NAD(P)H dehydrogenases and diaphorases, located in the cytoplasm and mitochondria.[2][3][4] These enzymes transfer electrons from NADH, NADPH, and FADH to this compound, resulting in its irreversible reduction to resorufin.[5] The resulting fluorescent signal is directly proportional to the number of viable cells in the sample.[6]

Because the reduction is linked to the intracellular pool of NAD(P)H and the activity of mitochondrial and cytoplasmic reductases, the assay serves as a reliable proxy for the overall metabolic state of the cell population.[3][5]

Experimental Protocol: Cell Viability Assay (96-Well Plate)

This protocol provides a detailed methodology for assessing cell viability or cytotoxicity using the this compound assay in a 96-well plate format.

2.1. Materials

-

This compound sodium salt powder or a pre-made commercial solution (e.g., AlamarBlue®)

-

Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

-

Sterile, light-protected container

-

0.2 µm sterile filter

-

Cell culture medium (appropriate for the cell line)

-

96-well, opaque-walled tissue culture plates (for fluorescence)

-

Test compound(s)

-

Multichannel pipette

-

Plate reader capable of measuring fluorescence (Ex: 530-560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)

2.2. Reagent Preparation

-

This compound Stock Solution (e.g., 0.15 mg/mL): Dissolve high-purity this compound sodium salt in DPBS (pH 7.4) to a final concentration of 0.15 mg/mL.[7]

-

Sterilization: Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[8]

-

Storage: Store the stock solution protected from light at 4°C for frequent use (up to a few weeks) or in aliquots at -20°C for long-term storage.[7]

2.3. Assay Procedure

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count to determine cell density and viability (e.g., using Trypan Blue exclusion).

-

Dilute the cells in culture medium to the desired seeding density (this should be optimized for each cell line, typically ranging from 1,000 to 40,000 cells per well).

-

Plate 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Include control wells:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO, PBS) used to dissolve the test compound.

-

Positive Control: Cells treated with a known cytotoxic agent.

-

Blank Control: Medium only (no cells) to measure background fluorescence.[7]

-

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound(s) in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of the test compound.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

This compound Incubation:

-

Prepare the this compound working solution by diluting the stock solution in pre-warmed culture medium. A common final concentration is 10% of the culture volume (e.g., add 10-20 µL of this compound solution to each 100 µL well).[6]

-

Add the this compound working solution to all wells, including controls.

-

Incubate the plate at 37°C for 1 to 4 hours, protected from light.[7] The optimal incubation time can vary between cell types and should be determined empirically.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590-620 nm.[6][9]

-

Alternatively, for colorimetric detection, measure absorbance at 570 nm (for resorufin) and 600 nm (for this compound, as a reference wavelength).[6] Fluorescence is generally more sensitive.[7]

-

2.4. Data Analysis

-

Subtract the average fluorescence value of the blank (medium only) wells from all other wells.

-

Express the results for treated wells as a percentage of the vehicle-treated control cells.

-

% Viability = (Fluorescence_of_Treated_Sample / Fluorescence_of_Vehicle_Control) * 100

-

-

For cytotoxicity studies, plot the percentage of viability against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. labbox.es [labbox.es]

- 7. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. scribd.com [scribd.com]

- 9. protocols.io [protocols.io]

Alamar Blue vs. Resazurin: A Technical Guide for Cell Viability and Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell-based assays, the assessment of cell viability and cytotoxicity is a cornerstone of research and drug development. Among the various methods available, those employing the redox indicator resazurin have gained widespread popularity due to their simplicity, sensitivity, and non-destructive nature. This guide provides an in-depth technical comparison of two closely related yet distinct assay systems: the commercially available Alamar Blue and the foundational compound, this compound. We will delve into their core mechanisms, provide detailed experimental protocols, present comparative data, and illustrate key processes with clear diagrams to aid both novice and experienced researchers in selecting and optimizing the appropriate assay for their needs.

Core Principles: The this compound-to-Resorufin Conversion

At the heart of both Alamar Blue and this compound-based assays is the metabolic reduction of the blue, weakly fluorescent dye this compound into the pink, highly fluorescent compound resorufin.[1][2][3] This conversion is mediated by the reducing environment of the cytoplasm of viable, metabolically active cells.[4][5] Specifically, intracellular reductases such as diaphorases utilize NADH or NADPH as reductants in this process.[5] The resulting fluorescence intensity is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[2][3]

The fundamental signaling pathway is a straightforward redox reaction.

Alamar Blue and this compound: What's the Difference?

While both assays utilize the same core principle, the key distinction lies in their formulation. This compound is the active ingredient, a sodium salt that can be purchased in powder form and prepared as a solution in the lab.[6] Alamar Blue is a commercially available, ready-to-use solution that contains this compound.[7][8] However, Alamar Blue formulations often include additional proprietary components that are designed to prevent the over-reduction of resorufin to a non-fluorescent product, hydroresorufin.[8] These additives may also slow the rate of the reaction, sometimes necessitating longer incubation times compared to a simple this compound solution.[8]

Some advanced formulations, such as Alamar Blue HS (High Sensitivity), use a purified form of this compound, which can lead to lower background fluorescence and a higher signal-to-background ratio compared to standard Alamar Blue or self-prepared this compound solutions.[9]

Quantitative Comparison

The choice between Alamar Blue and a self-prepared this compound solution can be guided by several quantitative parameters. The following table summarizes key comparative data gleaned from various sources.

| Parameter | Alamar Blue | This compound (self-prepared) | Alamar Blue HS (High Sensitivity) | Notes |

| Sensitivity | Can detect as few as 50 cells.[3] | Sensitivity can be high but may vary based on purity. | Can detect as few as 20 cells per well.[9] | Higher sensitivity is advantageous for low cell number applications. |

| Background Fluorescence | Moderate; may have varying levels of resorufin contamination.[9] | Can be higher due to potential impurities in the this compound powder. | Low; >50% reduction in background fluorescence compared to standard Alamar Blue.[9] | Lower background improves the signal-to-noise ratio. |

| Signal-to-Background Ratio | Moderate.[9] | Variable, dependent on this compound purity. | High; >100% increase in ratio compared to standard Alamar Blue.[9] | A higher ratio provides a larger assay window and more robust data. |

| Incubation Time | Typically 1-4 hours, but can be extended.[7] Some formulations may require longer incubations.[8] | Generally 1-4 hours.[10] | 1-4 hours.[7] | Optimal incubation time is cell-type dependent and should be determined empirically. |

| Cost | Generally more expensive per assay. | More cost-effective, especially for long-term and high-throughput use. | Higher cost than standard Alamar Blue. | Cost-effectiveness is a significant consideration for large-scale screening. |

Experimental Protocols

Below are detailed, generalized protocols for performing cell viability assays with both Alamar Blue and a self-prepared this compound solution. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

General Experimental Workflow

References

- 1. allevi3d.com [allevi3d.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. What are the advantages of this compound (alamar blue) assay? | AAT Bioquest [aatbio.com]

- 4. tipbiosystems.com [tipbiosystems.com]

- 5. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound viability assay for human primary T cells in 96-well format [protocols.io]

- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. biotium.com [biotium.com]

- 9. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 10. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the Chemical Properties of Resazurin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Resazurin sodium salt, a widely used redox indicator in cell viability and cytotoxicity assays. The following sections detail its chemical and physical characteristics, mechanism of action, and established experimental protocols, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound sodium salt is a phenoxazine dye that functions as a cell-permeable, non-toxic indicator of metabolic activity.[1][2] Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source(s) |

| Chemical Name | 7-hydroxy-3H-phenoxazin-3-one 10-oxide, sodium salt | [3] |

| Synonyms | Alamar Blue, Diazoresorcinol sodium | [1][4] |

| CAS Number | 62758-13-8 | [3] |

| Molecular Formula | C₁₂H₆NNaO₄ | [5][6] |

| Molecular Weight | 251.17 g/mol | [5][6] |

| Physical Property | Description | Source(s) |

| Appearance | Dark green to black crystalline solid/powder | [5][7] |

| Odor | Odorless | [8] |

| pKa | 6.71 (at 25°C) | [8] |

| pH Indicator Range | Orange (pH 3.8) to Dark Violet (pH 6.5) | [9][10] |

Solubility

The solubility of this compound sodium salt in various solvents is a critical factor for the preparation of stock and working solutions in experimental settings.

| Solvent | Solubility | Source(s) |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ≤ 5 mg/mL | [7][11] |

| Water | Soluble | [3][9] |

| Dimethyl Sulfoxide (DMSO) | ≤ 0.5 mg/mL | [7][11] |

| Ethanol | ≤ 0.5 mg/mL | [7][11] |

| Dimethylformamide (DMF) | ≤ 0.5 mg/mL | [7][11] |

| Ammonium Hydroxide | Soluble | [9][12] |

Spectral Properties

The utility of this compound in viability assays is based on the distinct spectral properties of its oxidized (this compound) and reduced (Resorufin) forms. Metabolically active cells reduce the blue, weakly fluorescent this compound to the pink, highly fluorescent Resorufin.[1][13]

| Form | Parameter | Wavelength (nm) | Source(s) |

| This compound (Oxidized) | Absorbance Maximum (λmax) | ~600-610 | [14][15] |

| Resorufin (Reduced) | Absorbance Maximum (λmax) | ~570 | [11][15] |

| Resorufin (Reduced) | Excitation Maximum (λex) | 530 - 570 | [1][15] |

| Resorufin (Reduced) | Emission Maximum (λem) | 580 - 595 | [1][11] |

Stability and Storage

Proper storage is essential to maintain the integrity of this compound sodium salt and its solutions.

| Form | Storage Condition | Stability | Source(s) |

| Solid | Room temperature (15-25°C), protected from light and moisture. | Stable for ≥ 4 years. | [11][16][17] |

| Aqueous Solution | 4°C, protected from light. | Recommended for short-term use; can be stored for up to 12 months. | [18][19] |

| Aqueous Solution | -20°C, protected from light. | Recommended for long-term storage, stable for up to 1 month in aliquots. | [11][18] |

| Organic Solvent Stock | -20°C, in tightly sealed vials, protected from light. | Stable for up to 1 month. | [11] |

Mechanism of Action

The core of the this compound-based assay lies in its reduction by viable cells. Metabolically active cells maintain a reducing environment within their cytoplasm and mitochondria.[20] Various dehydrogenase and reductase enzymes within these cells, utilizing cofactors like NADH and NADPH, reduce the cell-permeable this compound to Resorufin.[13][21] This conversion results in a quantifiable change in fluorescence and color, which is proportional to the number of viable cells.[18][19] The reduction is an irreversible process in the context of the assay.[1]

Experimental Protocols

The following provides a generalized, yet detailed, protocol for a cell viability/cytotoxicity assay using this compound in a 96-well plate format. Optimization for specific cell types and experimental conditions is recommended.[13][22]

I. Reagent Preparation

-

This compound Stock Solution (e.g., 0.15 mg/mL):

-

Dissolve high-purity this compound sodium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4.[18]

-

Vortex thoroughly to ensure complete dissolution.

-

Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[18]

-

Store the stock solution at 4°C for frequent use or in aliquots at -20°C for long-term storage, protected from light.[18]

-

II. Cell Plating

-

Harvest and count cells, ensuring they are in the logarithmic growth phase.

-

Seed the cells in a 96-well, opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well.[23][24] The optimal seeding density will vary by cell type (e.g., 40-20,000 cells/well for adherent cells, 2,000-500,000 cells/well for suspension cells).[23]

-

Include control wells:

-

Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment (for adherent cells) or adaptation.

III. Compound Treatment and Incubation

-

Prepare serial dilutions of the test compound.

-

Add the desired concentrations of the test compound to the appropriate wells.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

IV. This compound Assay and Measurement

-

Following the treatment incubation, add 10-20 µL of the this compound working solution to each well, resulting in a final volume of 110-120 µL.[18][23][24]

-

Gently mix the plate to ensure uniform distribution of the dye.

-

Incubate the plate for 1 to 4 hours at 37°C, protected from light.[18][24] The optimal incubation time can be determined empirically and may vary depending on the metabolic rate of the cells.[23]

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm.[15][19][23] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm, although this method is less sensitive.[11][23]

V. Data Analysis

-

Subtract the average fluorescence value of the blank control wells from all experimental wells.[15][23]

-

Express the results as a percentage of the vehicle control to determine the relative cell viability.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Potential for Interference

It is important to note that certain compounds can interfere with the this compound assay. Highly reducing substances, such as some antioxidants, may directly reduce this compound to Resorufin in the absence of cells, leading to false-positive results.[25][26] Additionally, compounds with intrinsic fluorescence at the excitation and emission wavelengths of Resorufin can also interfere with the assay readings.[25] Therefore, it is crucial to include appropriate controls to test for potential compound interference.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. westliberty.edu [westliberty.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fishersci.se [fishersci.se]

- 6. This compound (sodium) | C12H6NNaO4 | CID 2724061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound sodium salt CAS#: 62758-13-8 [m.chemicalbook.com]

- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 10. This compound – Wikipedia [de.wikipedia.org]

- 11. stemcell.com [stemcell.com]

- 12. Thermo Scientific Chemicals this compound sodium salt 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]

- 13. mdpi.com [mdpi.com]

- 14. This compound, sodium salt *CAS 62758-13-8* | AAT Bioquest [aatbio.com]

- 15. tribioscience.com [tribioscience.com]

- 16. lobachemie.com [lobachemie.com]

- 17. caymanchem.com [caymanchem.com]

- 18. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. labbox.es [labbox.es]

- 20. This compound Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Revisiting the this compound-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Standardized Protocol for this compound-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biotium.com [biotium.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Resazurin Assay for Cell Viability Assessment in a 96-Well Plate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Resazurin assay, also known as the AlamarBlue® assay, is a robust and widely used method for assessing cell viability and cytotoxicity.[1][2] This simple, rapid, and sensitive assay is a cornerstone technique in various fields, including cell biology, microbiology, and drug development.[1][2] The assay's principle lies in the reduction of the blue, non-fluorescent dye, this compound, to the pink, highly fluorescent resorufin by metabolically active cells.[3][4] This conversion is carried out by dehydrogenase enzymes in viable cells, and the resulting fluorescence intensity is directly proportional to the number of living cells.[1][5] This application note provides a detailed protocol for performing a this compound assay in a 96-well plate format, suitable for high-throughput screening and analysis.

Principle of the Assay

The this compound assay is a fluorometric/colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[6] Viable cells maintain a reducing environment within their cytoplasm.[7] this compound, a cell-permeable dye, is taken up by these cells and reduced to resorufin, a compound that is not only fluorescent but also changes the color of the medium.[1] The amount of resorufin produced is proportional to the number of metabolically active cells, which can be quantified by measuring fluorescence or absorbance.[5][8] While absorbance can be measured, fluorescence detection is generally more sensitive and offers a wider dynamic range.[4][9]

Application Notes

-

Assay Optimization: It is crucial to optimize several experimental parameters to ensure accurate and reproducible results. These include the optimal concentration of the this compound reagent and the incubation time, which can vary depending on the cell type and density.[8][10] Preliminary experiments are recommended to determine these conditions.

-

Cell Seeding Density: The number of cells seeded per well is a critical factor. A cell number titration (standard curve) should be performed to identify the optimal plating density that results in a linear relationship between cell number and fluorescence signal.[9]

-

Controls: Appropriate controls are essential for data interpretation. These should include wells with medium only (for background subtraction), wells with untreated cells (negative control), and wells with cells treated with a known cytotoxic agent (positive control).[4]

-

Fluorescence vs. Absorbance: Fluorescence measurement is the preferred method due to its higher sensitivity and broader dynamic range compared to colorimetric (absorbance) detection.[4][9]

-

Kinetic Monitoring: Since this compound is non-toxic to cells at typical working concentrations, it allows for kinetic monitoring of cell viability over time.[5] The same plate can be read at multiple time points to determine the optimal incubation period.[9]

-

Troubleshooting: Common issues such as high background or variability in readings can arise from factors like contaminated reagents, improper cell handling leading to clumping, or suboptimal incubation times.[11] Ensuring proper sterile technique and optimizing the protocol for your specific cell line can mitigate these issues.

Experimental Protocols

Materials and Reagents

-

This compound sodium salt or a commercially available this compound assay kit

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium appropriate for the cell line

-

Cells of interest (adherent or suspension)

-

96-well, opaque-walled microplates (for fluorescence) or clear-bottom plates (for absorbance)

-

Multichannel pipette

-

Microplate reader capable of measuring fluorescence or absorbance

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound in sterile PBS. A common concentration is 0.15 mg/mL.[8]

-

Sterilization: Filter-sterilize the this compound stock solution through a 0.2 µm filter into a sterile, light-protected container.[8]

-

Storage: Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[3][8]

-

Working Solution: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration.

Assay Protocol in a 96-Well Plate

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 40-20,000 cells/well) in a final volume of 100 µL per well.[9] Incubate overnight to allow for cell attachment.[10]

-

For suspension cells, seed cells at a suitable density (e.g., 2,000 to 500,000 cells/well) in a final volume of 100 µL per well immediately before the experiment.[9]

-

-

Compound Treatment (for cytotoxicity or drug screening assays):

-

Prepare serial dilutions of the test compounds.

-

Add the desired concentration of the test compounds to the appropriate wells. Include vehicle controls (cells treated with the same solvent used to dissolve the test compounds).[4]

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

-

This compound Addition:

-

Incubation:

-

Data Acquisition:

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm.[3][4] A common setting is 560 nm excitation and 590 nm emission.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 600 nm.[3]

-

Data Presentation

| Parameter | Recommended Range/Value | Citation |

| Cell Seeding Density (Adherent) | 40 - 20,000 cells/well | [9] |

| Cell Seeding Density (Suspension) | 2,000 - 500,000 cells/well | [9] |

| This compound Stock Solution | 0.15 mg/mL in DPBS | [8] |

| Volume of this compound Added | 10-20 µL per 100 µL of medium | [8][9] |

| Incubation Time | 1 - 4 hours (optimization required) | [8][10] |

| Fluorescence Excitation | 530 - 570 nm | [3][4] |

| Fluorescence Emission | 580 - 620 nm | [3][4] |

| Absorbance (Primary) | 570 nm | [3] |

| Absorbance (Reference) | 600 nm | [3] |

Data Analysis

-

Background Subtraction: Subtract the average fluorescence/absorbance value of the "medium only" wells from all other experimental wells.[4][9]

-

Calculation of Cell Viability: Express the results as a percentage of the negative control (untreated cells).

-

% Viability = [(Fluorescence of Treated Cells - Background) / (Fluorescence of Untreated Cells - Background)] x 100

-

-

Dose-Response Curves: For cytotoxicity studies, plot the percentage of cell viability against the concentration of the test compound to generate dose-response curves and determine parameters like IC50 (the concentration of a drug that inhibits a biological process by 50%).

Mandatory Visualization

Caption: Experimental workflow for the this compound cell viability assay in a 96-well plate.

References

- 1. Standard Operating Procedure to Optimize this compound-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labbox.es [labbox.es]

- 4. tribioscience.com [tribioscience.com]

- 5. This compound Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. abcam.com [abcam.com]

- 7. tipbiosystems.com [tipbiosystems.com]

- 8. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. biotium.com [biotium.com]

- 10. Standardized Protocol for this compound-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Calculating Cell Viability Using a Resazurin-Based Fluorescence Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The Resazurin assay is a cornerstone technique for assessing cell viability and cytotoxicity.[1][2] It is a rapid, sensitive, and non-toxic method widely used in drug discovery and cell biology.[3] The principle is based on the reduction of the blue, weakly fluorescent dye, this compound, to the pink, highly fluorescent compound, Resorufin.[4][5] This conversion is mediated by mitochondrial, cytosolic, and microsomal dehydrogenase or reductase enzymes in metabolically active, viable cells.[3]

The resulting fluorescence intensity is directly proportional to the number of living cells in the sample.[6][7] This allows for the quantification of cell health and the cytotoxic effects of various compounds. The assay is versatile and has been successfully applied to a wide range of cell types, including mammalian, bacterial, and fungal cells.[6] Fluorescence is the preferred measurement method over absorbance due to its higher sensitivity and broader dynamic range.[8]

Biochemical Pathway

The assay relies on a two-step reduction process. Initially, this compound is irreversibly reduced to Resorufin by cellular dehydrogenases.[9] However, with prolonged incubation times or high cell densities, Resorufin can be further and reversibly reduced to the colorless, non-fluorescent hydroresorufin, which can lead to a decrease in signal.[8][9]

Figure 1. Biochemical conversion of this compound.

Detailed Protocols

Standardization and optimization of the protocol are crucial for obtaining reliable and reproducible results.[1][2] Key parameters to optimize include cell seeding density and incubation time with the this compound reagent.[10][11]

Materials Required

-

Sterile 96-well opaque-walled plates (for fluorescence)[7]

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or Dulbecco's PBS (DPBS)

-

This compound sodium salt

-

Fluorescence microplate reader with appropriate filters (Excitation ~530-570 nm, Emission ~580-620 nm)[4]

-

Sterile, light-protected container[7]

Reagent Preparation

-

This compound Stock Solution (e.g., 100X): Dissolve this compound sodium salt in sterile DPBS (pH 7.4) to a desired concentration (e.g., 0.15 mg/mL).[7][12]

-

Sterilization: Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[7]

-

Storage: Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[7]

-

Working Solution: On the day of the experiment, prepare a 1X working solution by diluting the stock solution in cell culture medium or PBS.

Experimental Workflow

The general workflow involves cell seeding, treatment with a test compound, addition of the this compound reagent, incubation, and measurement of the fluorescent signal.

Figure 2. Experimental workflow for the this compound assay.

Step-by-Step Protocol

-

Cell Seeding: Seed cells into a 96-well opaque plate at a pre-optimized density in a final volume of 100 µL per well.[6][8] Allow cells to adhere for several hours or overnight.

-

Plate Layout: Prepare wells for each condition, including controls (see Table 1).

-

Blank (Background) Control: 100 µL of cell culture medium without cells. This is used to measure background fluorescence.[6]

-

Negative (Vehicle) Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound. This represents 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent to induce cell death. This represents 0% viability.

-

Test Wells: Cells treated with various concentrations of the test compound.

-

-

Compound Addition: Add the test compounds and vehicle controls to the appropriate wells.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

This compound Addition: Add 10-20 µL of the this compound working solution to each well, including the blank controls.[6][7]

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[7] The optimal time depends on the cell type and density and should be determined experimentally.[11]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm.[8]

Data Presentation and Calculation

Proper data handling is essential for accurate viability assessment. All quantitative data should be summarized in structured tables for clarity and easy comparison.

Table 1: Example 96-Well Plate Layout

| Well | 1 | 2 | 3 | 4 | 5-7 | 8-10 | 11 | 12 |

|---|---|---|---|---|---|---|---|---|

| A-C | Blank | Vehicle | Positive | Cmpd 1 | Cmpd 2 | Cmpd 3 | Cmpd 4 | Cmpd 5 |

| D-F | Blank | Vehicle | Positive | Cmpd 1 | Cmpd 2 | Cmpd 3 | Cmpd 4 | Cmpd 5 |

Cmpd = Compound

Table 2: Sample Raw Fluorescence Data (Relative Fluorescence Units - RFU)

| Condition | Replicate 1 | Replicate 2 | Replicate 3 | Average RFU |

|---|---|---|---|---|

| Blank (Medium Only) | 510 | 505 | 515 | 510 |

| Vehicle Control (100% Viability) | 45,820 | 46,150 | 45,980 | 45,983 |

| Test Compound (50 µM) | 23,110 | 23,540 | 23,260 | 23,303 |

Calculation of Percent Viability

-

Subtract Background: First, subtract the average fluorescence value of the blank controls from all experimental wells.[13]

-

Normalize to Controls: Calculate the percentage of viability for each test sample relative to the vehicle control.

The formula for calculating percent viability is:

% Viability = ( (RFUSample - RFUBlank) / (RFUVehicle Control - RFUBlank) ) * 100

Table 3: Example Calculation of Cell Viability

| Step | Calculation | Value |

|---|---|---|

| 1. Corrected Vehicle Control RFU | 45,983 (Avg Vehicle) - 510 (Avg Blank) | 45,473 |

| 2. Corrected Sample RFU | 23,303 (Avg Sample) - 510 (Avg Blank) | 22,793 |

| 3. Percent Viability | (22,793 / 45,473) * 100 | 50.1% |

This result indicates that the test compound at a 50 µM concentration reduced the cell viability to approximately 50.1% compared to the untreated vehicle control.

References

- 1. [PDF] Standard Operating Procedure to Optimize this compound-Based Viability Assays | Semantic Scholar [semanticscholar.org]

- 2. Standard Operating Procedure to Optimize this compound-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Standard Operating Procedure to Optimize this compound-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Revisiting the this compound-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. biotium.com [biotium.com]

- 9. Essential Design Considerations for the this compound Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]

- 11. Standardized Protocol for this compound-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zellx.de [zellx.de]

- 13. tribioscience.com [tribioscience.com]

Application Notes and Protocols for Resazurin-Based Bacterial Viability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resazurin assay is a versatile and widely used method for assessing the metabolic activity of living cells, which serves as a reliable indicator of cell viability.[1] This simple, rapid, and cost-effective fluorometric/colorimetric assay is particularly valuable in microbiology for determining the susceptibility of bacteria to antimicrobial agents, screening for novel drug candidates, and evaluating the viability of bacterial biofilms.

The principle of the assay is based on the reduction of the blue, non-fluorescent dye, this compound, to the pink, highly fluorescent resorufin by metabolically active cells.[2][3] This conversion is mediated by various dehydrogenase and reductase enzymes within the bacterial electron transport chain.[3][4] The resulting fluorescence or color change is directly proportional to the number of viable bacteria, allowing for quantitative measurement of cell viability.

Principle of the this compound Assay

In viable, metabolically active bacteria, this compound is taken up by the cells and reduced by intracellular enzymes, primarily NAD(P)H dehydrogenases (e.g., diaphorase) or other reductases.[2][5] These enzymes transfer electrons from NADH or NADPH to this compound, converting it to the fluorescent product, resorufin. Dead or metabolically inactive cells are unable to perform this reduction. The amount of resorufin produced can be quantified by measuring fluorescence (excitation ~530-570 nm, emission ~580-590 nm) or absorbance (at 570 nm), providing a quantitative measure of the viable cell population.[2]

dot

Caption: Principle of the this compound reduction assay in viable bacteria.

Applications

The this compound assay is a powerful tool for various applications in bacteriology, including:

-

Antimicrobial Susceptibility Testing (AST): Determining the Minimum Inhibitory Concentration (MIC) of antibiotics and novel antimicrobial compounds.[6][7]

-

High-Throughput Screening (HTS): Screening large libraries of compounds for antibacterial activity.

-

Bacterial Viability and Cytotoxicity Assays: Assessing the impact of various treatments or environmental conditions on bacterial survival.

-

Biofilm Viability Testing: Quantifying the viability of bacteria within biofilms, which is crucial for understanding and combating chronic infections.

Data Presentation

Correlation of this compound Fluorescence with Bacterial Cell Count (CFU/mL)

A critical aspect of the this compound assay is the correlation between the measured fluorescence (or absorbance) and the number of viable bacterial cells, typically determined by colony-forming unit (CFU) counts. The following table provides an example of such a correlation for common bacterial species. It is important to note that the optimal incubation time and this compound concentration should be determined empirically for each bacterial species and experimental condition.

| Bacterial Species | Initial Cell Density (CFU/mL) | Incubation Time with this compound | Fluorescence (Relative Fluorescence Units - RFU) | Reference |

| Escherichia coli | 1 x 10⁵ | 2 hours | ~1500 | [8] |

| 1 x 10⁶ | 2 hours | ~4500 | [8] | |

| 1 x 10⁷ | 2 hours | ~9000 | [8] | |

| Staphylococcus aureus | 1 x 10⁵ | 2 hours | ~1200 | [9] |

| 1 x 10⁶ | 2 hours | ~4000 | [9] | |

| 1 x 10⁷ | 2 hours | ~8500 | [9] | |

| Pseudomonas aeruginosa | 1 x 10⁵ | 4 hours | ~1000 | |

| 1 x 10⁶ | 4 hours | ~3500 | ||

| 1 x 10⁷ | 4 hours | ~7500 |

Note: RFU values are illustrative and can vary depending on the specific instrument, this compound concentration, and incubation conditions. Calibration curves should be generated for each experiment.

Minimum Inhibitory Concentration (MIC) Determination using this compound Assay

The this compound assay is a reliable method for determining the MIC of antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. In the context of the this compound assay, this corresponds to the lowest concentration that prevents the color change from blue to pink.

| Bacterium | Antibiotic | MIC (µg/mL) by this compound Assay | Reference |

| Staphylococcus aureus (MSSA) | Oxacillin | 0.0625 | [7] |

| Staphylococcus aureus (MRSA) | Oxacillin | 16 | [7] |

| Staphylococcus aureus (MSSA) | Vancomycin | 0.5 | [7] |

| Staphylococcus aureus (MRSA) | Vancomycin | 2 | [7] |

| Escherichia coli | Ciprofloxacin | 0.015 | [6] |

| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 | [6] |

| Klebsiella pneumoniae | Cefotaxime | 0.125 | [6] |

Experimental Protocols

Protocol 1: General Bacterial Viability Assay

This protocol provides a general framework for assessing bacterial viability using the this compound assay in a 96-well microplate format.

Materials:

-

Sterile 96-well microplates (black plates are recommended for fluorescence measurements to reduce background)

-

Bacterial culture in appropriate broth medium

-

This compound sodium salt solution (e.g., 0.01-0.02% w/v in sterile distilled water or PBS, filter-sterilized)

-

Microplate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare Bacterial Suspension: Grow the bacterial strain of interest in a suitable broth medium to the desired growth phase (typically mid-logarithmic phase). Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute the suspension to achieve the desired final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Assay Setup:

-

Add 100 µL of the appropriate broth medium to each well of a 96-well plate.

-

For testing compounds, add the desired concentrations to the wells. A serial dilution is typically performed.

-

Include positive control wells (bacteria with no test compound) and negative control wells (broth medium only, no bacteria).

-

Add 100 µL of the prepared bacterial suspension to each well (except for the negative control wells).

-

-

Incubation: Incubate the microplate at the optimal temperature for the bacterial species (e.g., 37°C) for a predetermined period (e.g., 18-24 hours).

-

Addition of this compound: Add 20 µL of the this compound solution to each well.

-

Second Incubation: Incubate the plate for an additional 1-4 hours at 37°C. The optimal incubation time should be determined empirically to allow for color/fluorescence development in the positive control wells without over-incubation, which can lead to the reduction of resorufin to the colorless hydroresorufin.

-

Measurement:

-

Fluorescence: Measure the fluorescence at an excitation wavelength of 530-570 nm and an emission wavelength of 580-590 nm.

-

Absorbance: Measure the absorbance at 570 nm and a reference wavelength of 600 nm.

-

-

Data Analysis: The viability is proportional to the fluorescence or absorbance signal after subtracting the background reading from the negative control wells.

dot

Caption: Workflow for the general bacterial viability assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the use of the this compound assay for determining the MIC of an antimicrobial agent.

Materials:

-

Same as Protocol 1

-

Antimicrobial agent stock solution

Procedure:

-

Prepare Antimicrobial Dilutions: Perform a two-fold serial dilution of the antimicrobial agent in the appropriate broth medium directly in the 96-well plate.

-

Inoculation: Inoculate the wells with the standardized bacterial suspension as described in Protocol 1.

-

Controls: Include a positive control (bacteria with no antimicrobial) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

This compound Addition and Incubation: Add this compound solution and incubate as described in Protocol 1.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the color change of this compound from blue to pink (or shows a significant reduction in fluorescence compared to the positive control).

Protocol 3: Biofilm Viability Assay

This protocol is adapted for assessing the viability of bacteria within a biofilm.

Materials:

-

Sterile 96-well plates suitable for biofilm formation (e.g., flat-bottom, tissue-culture treated)

-

Other materials as in Protocol 1

Procedure:

-

Biofilm Formation:

-

Add 200 µL of a standardized bacterial suspension in a growth medium that promotes biofilm formation to each well.

-

Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.

-

-

Removal of Planktonic Cells: Carefully aspirate the medium from each well to remove non-adherent (planktonic) cells. Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria.

-

Treatment (Optional): If testing the effect of antimicrobials on the biofilm, add fresh medium containing the test compounds to the wells and incubate for a specified period.

-

This compound Assay:

-

After treatment, remove the medium and wash the biofilms again with PBS.

-

Add 200 µL of fresh medium containing this compound solution to each well.

-

Incubate for 1-6 hours at 37°C. The incubation time may need to be longer for biofilms compared to planktonic cultures due to the reduced metabolic activity of some cells within the biofilm.

-

-

Measurement and Analysis: Measure fluorescence or absorbance as described in Protocol 1. The signal intensity correlates with the number of viable cells within the biofilm.

dot

Caption: Workflow for the bacterial biofilm viability assay.

Troubleshooting and Considerations

-

Optimization is Key: The optimal this compound concentration, incubation time, and bacterial inoculum size should be determined for each bacterial species and experimental condition to ensure a linear relationship between cell number and signal.

-

Over-incubation: Prolonged incubation with this compound can lead to the further reduction of resorufin to the colorless hydroresorufin, resulting in a decrease in signal and an underestimation of viability.

-

Compound Interference: Some test compounds may directly interact with this compound or affect the fluorescence of resorufin. It is important to include controls for the compound alone with this compound in the absence of bacteria.

-

Media Components: Components of the culture medium can sometimes interfere with the assay. A medium-only control with this compound is essential to determine background levels.

-

Anaerobic Bacteria: For anaerobic bacteria, the assay should be performed under anaerobic conditions, and care should be taken as the redox potential of the medium can influence the reduction of this compound.

Conclusion

The this compound assay is a robust, sensitive, and high-throughput compatible method for assessing bacterial viability. Its simplicity and versatility make it an invaluable tool in various areas of microbiology, from fundamental research to drug discovery and development. By following standardized protocols and carefully optimizing experimental parameters, researchers can obtain reliable and reproducible data on bacterial viability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Revisiting the this compound-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic reduction of this compound; location within the cell for cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microtitre plate-based antibacterial assay incorporating this compound as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of this compound Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of the this compound Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Resazurin Cell viability Assay

Welcome to the technical support center for the Resazurin Cell Viability Assay. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain accurate and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound cell viability assay, offering potential causes and solutions in a question-and-answer format.

High Background Fluorescence

Question: Why am I observing high background fluorescence in my no-cell control wells?

Answer: High background fluorescence can be caused by several factors:

-

Contamination of Reagents or Media: Microbial contamination in the culture medium or this compound solution can lead to the reduction of this compound and increased fluorescence. Ensure all solutions are sterile.[1]

-

Reagent Degradation: Prolonged exposure of the this compound solution to light can cause it to degrade, leading to increased background. Always store the this compound solution protected from light.[2][3]

-

Media Components: Some components in the cell culture medium can reduce this compound. It is recommended to test the medium for its reducing power in the absence of cells.[4]

-

Incubation Time: Excessively long incubation times can lead to a non-enzymatic reduction of this compound, contributing to higher background signals.[5]

Low Signal or No Signal

Question: My fluorescent signal is very low or absent, even in my positive control wells. What could be the issue?

Answer: A low or absent signal can be attributed to the following:

-

Insufficient Incubation Time: The incubation time required for optimal signal generation is dependent on the cell type and density.[6][7] It may be necessary to optimize the incubation period, which can range from 1 to 24 hours.[8][9]

-

Low Cell Number: The fluorescent signal is proportional to the number of viable cells.[8][9] If the cell density is too low, the signal may not be detectable. Ensure you are seeding an adequate number of cells per well.

-

Incorrect Filter Settings: Using incorrect excitation and emission wavelengths on the plate reader will result in a low signal. The optimal wavelengths for resorufin (the reduced form of this compound) are typically around 530-570 nm for excitation and 580-620 nm for emission.[7][8]

-

Cell Death: If the cells are not viable due to issues with culture conditions or mishandling, they will not be able to reduce this compound.[10]

Inconsistent or Variable Results

Question: I am observing high variability between replicate wells. What is causing this?

Answer: Inconsistent results can stem from several sources:

-

Uneven Cell Seeding: Inaccurate or inconsistent cell seeding across the wells of the microplate is a common cause of variability.[10] Ensure your cell suspension is homogenous before and during plating.

-

Edge Effects: Wells on the perimeter of the microplate can be prone to evaporation, leading to changes in media concentration and affecting cell health. To mitigate this, consider not using the outer wells for experimental samples and filling them with sterile media or PBS instead.

-

Cell Clumping: Some cell lines, like HepG2, are prone to clumping, which can lead to uneven cell distribution and variable results.[10] Gentle pipetting or passing the cell suspension through a needle can help to break up clumps.[10]

-

Incomplete Mixing: Ensure the this compound reagent is thoroughly mixed with the culture medium in each well without causing cell detachment.

Unexpected Results with Test Compounds

Question: My test compound appears to be cytotoxic at all concentrations, or it is showing an increase in fluorescence, suggesting increased viability. What could be happening?

Answer: These unexpected results can be due to interference from the test compound itself:

-

Direct Reduction of this compound: Some compounds, particularly those with antioxidant properties or thiol groups, can directly reduce this compound to the fluorescent resorufin in the absence of cells, leading to false-positive results.[11][12][13]

-

Intrinsic Fluorescence of Compounds: If a test compound is fluorescent and its excitation/emission spectra overlap with that of resorufin, it can interfere with the assay reading.[11]

-

Alteration of Cellular Metabolism: The test compound may not be directly cytotoxic but could be altering the metabolic activity of the cells, thereby affecting the rate of this compound reduction.[4]

To address these issues, it is crucial to run proper controls, including wells with the test compound and media but no cells, to check for direct reduction or intrinsic fluorescence.[4][13]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound cell viability assay?